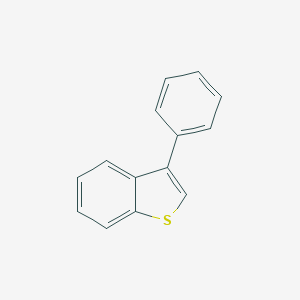

3-Phenylbenzothiophene

Descripción general

Descripción

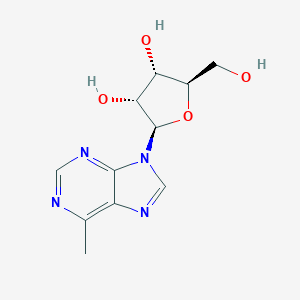

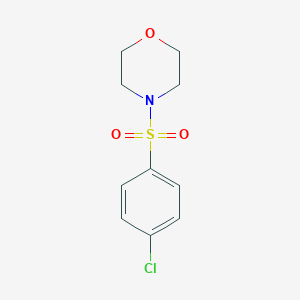

3-Phenylbenzothiophene is a chemical compound with the molecular formula C14H10S . It has a molecular weight of 210.30 g/mol . The IUPAC name for this compound is 3-phenyl-1-benzothiophene .

Synthesis Analysis

An efficient electrooxidative double C-H/C-H coupling of phenols with this compound has been developed under external oxidant- and catalyst-free conditions . This strategy could enable the highly tunable access to benzothiophene derivatives and exhibited broad substrate generality under mild conditions . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .Molecular Structure Analysis

The molecular structure of this compound consists of 15 heavy atoms . The InChI representation of the molecule is InChI=1S/C14H10S/c1-2-6-11(7-3-1)13-10-15-14-9-5-4-8-12(13)14/h1-10H . The Canonical SMILES representation is C1=CC=C(C=C1)C2=CSC3=CC=CC=C32 .Chemical Reactions Analysis

The electrooxidative double C-H/C-H coupling of phenols with this compound has been reported . This reaction is likely to proceed via the cross-coupling of the p-methoxylphenol radical and the this compound radical cation .Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 368.1±21.0 °C at 760 mmHg, and a flash point of 131.6±8.3 °C . It has a molar refractivity of 67.1±0.3 cm3 . The compound has 0 hydrogen bond donors and 1 hydrogen bond acceptor . It has a topological polar surface area of 28.2 Ų .Aplicaciones Científicas De Investigación

Electrooxidative Double C-H/C-H Coupling of Phenols with 3-Phenylbenzothiophene : This process enables highly tunable access to benzothiophene derivatives and exhibits broad substrate generality under mild conditions, suggesting potential applications in organic synthesis and material science (Yue et al., 2021).

Access to Functionalized 3-Amino-benzothiophenes : The study describes an efficient access to 3-aminobenzothiophenes, indicating its use in developing compounds with potential biological activities or material properties (Lumbroso et al., 2015).

Hydrodesulfurization of Dibenzothiophene : This reaction catalyzed by sulfided CoO-MoO3/γ-Al2O3 has implications in the petroleum industry for the removal of sulfur compounds from fuels (Houalla et al., 1978).

Identification in Coals and Effects of Thermal Maturity on Distributions : The presence of phenyldibenzothiophene (PhDBT) isomers in coals and their varying distributions with thermal maturity provide insights into coal geochemistry and the thermal history of sedimentary basins (Zhu et al., 2019).

Carbodithioate-Containing Oligo- and Polythiophenes for Nanocrystals' Surface Functionalization : This has applications in nanotechnology, particularly in the functionalization of semiconductor and metal nanoparticles or flat substrates (Querner et al., 2006).

Synthesis and Optical Properties of Poly(p-benzamide)s : These compounds, bearing oligothiophene on the amide nitrogen atom, have potential applications in materials science, especially in the development of polymers with specific optical properties (Takagi et al., 2013).

Ag-Mediated Radical Cyclization for Synthesis of 3-Phosphinoylbenzothio(seleno)phenes : This methodology could be useful in the synthesis of compounds with potential applications in medicinal chemistry or material science (Cai et al., 2019).

Photochemistry and Photopolymerization Activities of Novel Phenyldibenzothiophene Photoinitiators : This research has implications in the development of materials for photopolymerization, useful in various industrial applications (Allen et al., 1998).

Reactivity with [Ru3(CO)12] in Desulfurization Processes : The study of desulfurization processes has implications in chemical processing and environmental technology (Chehata et al., 2003).

Fluorescent Dyes in Rigid Dibenzobarrelene Skeleton : This research explores fluorescent dyes with potential applications in bioimaging, sensors, and optoelectronic devices (Ishii et al., 2014).

Direcciones Futuras

The electrooxidative double C-H/C-H coupling of phenols with 3-phenylbenzothiophene could enable the highly tunable access to benzothiophene derivatives . This strategy exhibited broad substrate generality under mild conditions , suggesting potential future directions for the synthesis of benzothiophene derivatives.

Propiedades

IUPAC Name |

3-phenyl-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10S/c1-2-6-11(7-3-1)13-10-15-14-9-5-4-8-12(13)14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZYRPUKLUAUOMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346278 | |

| Record name | 3-Phenylbenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14315-12-9 | |

| Record name | 3-Phenylbenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.